1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a structurally complex heterocyclic compound featuring a pyrido-pyrrolo-pyrimidine core. This molecule is characterized by a benzyl group at position 1, a methyl group at position 7, a ketone at position 4, and an N-propyl carboxamide substituent at position 2. Its synthesis likely follows protocols analogous to those described for related carboxamide derivatives, such as hydrolysis of methyl esters under basic conditions (e.g., lithium hydroxide in methanol) .
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-11-23-21(27)18-12-17-20(25(18)14-16-7-5-4-6-8-16)24-19-10-9-15(2)13-26(19)22(17)28/h4-10,12-13H,3,11,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBXKWIUAXSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Positional Methyl Groups : The 7-methyl substitution (target compound) contrasts with 9-methyl derivatives (e.g., ), which could influence ring conformation and intermolecular interactions.
- Synthetic Accessibility : Derivatives with simpler N-alkyl groups (e.g., propyl) may exhibit higher synthetic yields compared to those requiring coupling with aromatic amines .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is anticipated to be lower than derivatives with aromatic carboxamide substituents (e.g., 1-naphthyl, logP ~3.5–4.0 estimated) but higher than polar analogs like 3-methoxypropyl derivatives (logP ~2.0–2.5) .
- Solubility : The N-propyl group may enhance aqueous solubility compared to N-benzyl or N-naphthyl analogs, as seen in the lower logSw (-3.14) of N-benzyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
